molecular formula C5H9Br3GeO2 B14330833 Methyl 2-methyl-3-(tribromogermyl)propanoate CAS No. 106052-17-9

Methyl 2-methyl-3-(tribromogermyl)propanoate

Katalognummer: B14330833
CAS-Nummer: 106052-17-9
Molekulargewicht: 413.47 g/mol
InChI-Schlüssel: PUNNLBKWPSAAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-methyl-3-(tribromogermyl)propanoate: is an organogermanium compound characterized by the presence of a tribromogermyl group attached to a propanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-(tribromogermyl)propanoate typically involves the reaction of 2-methyl-3-bromopropanoic acid with tribromogermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to yield the final ester compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-methyl-3-(tribromogermyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-3-(tribromogermyl)propanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-methyl-3-(tribromogermyl)propanoate involves its interaction with molecular targets through its tribromogermyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical species, leading to various biological and chemical effects. The pathways involved include nucleophilic substitution and redox reactions, which can modulate the activity of enzymes or other proteins .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 3-bromo-2-(bromomethyl)propionate
  • Methyl 3-(3-bromophenyl)propionate
  • Methyl 2-(3-bromophenyl)propanoate

Comparison: Methyl 2-methyl-3-(tribromogermyl)propanoate is unique due to the presence of the tribromogermyl group, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds with bromine atoms or bromophenyl groups exhibit different reactivity and applications. The tribromogermyl group enhances the compound’s ability to participate in substitution and redox reactions, making it valuable in various research and industrial contexts .

Eigenschaften

CAS-Nummer

106052-17-9

Molekularformel

C5H9Br3GeO2

Molekulargewicht

413.47 g/mol

IUPAC-Name

methyl 2-methyl-3-tribromogermylpropanoate

InChI

InChI=1S/C5H9Br3GeO2/c1-4(5(10)11-2)3-9(6,7)8/h4H,3H2,1-2H3

InChI-Schlüssel

PUNNLBKWPSAAMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C[Ge](Br)(Br)Br)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.